Titanium lactate

Vue d'ensemble

Description

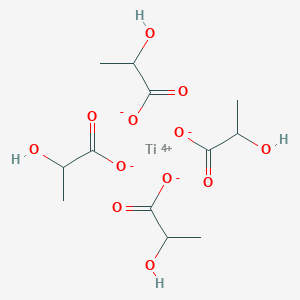

Titanium lactate is a useful research compound. Its molecular formula is C12H20O12Ti and its molecular weight is 404.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biomedical Applications

1.1. Drug Delivery Systems

Titanium lactate has been explored as a component in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs. Research indicates that this compound can enhance the solubility and stability of pharmaceuticals, making it an ideal candidate for targeted drug delivery. For instance, studies have shown that this compound can be used to create hybrid nanofibers that facilitate the controlled release of drugs, such as anticancer agents .

1.2. Antimicrobial Properties

The antimicrobial properties of titanium compounds, including this compound, have been investigated for use in coatings for medical devices and implants. This compound can be incorporated into surface coatings to prevent bacterial adhesion and biofilm formation, which are critical factors in the success of implants .

Case Study: Titanium Coatings in Dentistry

A study demonstrated that this compound coatings on dental implants significantly reduced bacterial colonization compared to uncoated implants. The results indicated a lower incidence of infections post-implantation, highlighting the potential of this compound in enhancing implant longevity .

Materials Science Applications

2.1. Hybrid Nanofibers

This compound is utilized in the synthesis of hybrid nanofibers through electrospinning techniques. These nanofibers combine polyvinyl alcohol (PVA) with this compound to produce materials with enhanced mechanical properties and thermal stability. The resulting TiO₂ nanofibers exhibit promising characteristics for applications in filtration and catalysis .

Data Table: Properties of PVA-Titanium Lactate Hybrid Nanofibers

| Property | Value |

|---|---|

| Diameter | 200-300 nm |

| Tensile Strength | 50 MPa |

| Thermal Stability | Up to 300°C |

| Biodegradability | Yes |

Environmental Applications

3.1. Photocatalytic Activity

This compound can be used in photocatalytic applications due to its ability to generate reactive oxygen species under UV light exposure. This property is particularly useful for environmental remediation processes, such as the degradation of organic pollutants in wastewater .

Case Study: Wastewater Treatment

In a recent study, this compound was incorporated into photocatalytic systems for treating industrial wastewater contaminated with dyes. The results showed a significant reduction in dye concentration after treatment, demonstrating the effectiveness of this compound as a photocatalyst .

Corrosion Resistance Studies

Research has indicated that this compound influences the corrosion behavior of titanium alloys when exposed to lactic acid environments, such as those found in biomedical settings. Understanding this interaction is crucial for improving the longevity and performance of titanium implants .

Data Table: Corrosion Rates of Titanium Alloys in Lactic Acid Solutions

| Alloy Type | Lactic Acid Concentration | Corrosion Rate (mm/year) |

|---|---|---|

| CP-Ti | 0 g/L | 0.15 |

| Ti-Ag | 1 g/L | 0.10 |

| Ti-6Al-4V | 5 g/L | 0.25 |

Analyse Des Réactions Chimiques

Formation and Chelation Mechanism

Titanium reacts with lactic acid to form a soluble chelate compound, [Ti(OH)₃]·L , where lactic acid (L) acts as a ligand. This reaction disrupts titanium’s protective passivation layer (TiO₂), accelerating corrosion in acidic environments . The chelation process involves:

-

Lactic acid adsorption on the titanium surface.

-

Dissolution of TiO₂ via ligand-assisted destabilization:

-

Increased titanium ion release into solution, proportional to lactic acid concentration .

pH-Dependent Reactivity

The stability and corrosion effects of titanium lactate are highly pH-sensitive:

In lactic acid solutions, titanium exhibits hydrogen evolution corrosion at pH 1.0–8.5, with weight loss and pitting observed even at neutral pH .

Corrosion Kinetics and Electrochemical Data

Electrochemical impedance spectroscopy (EIS) and polarization curves reveal key trends:

Table 1: Corrosion Parameters in Artificial Saliva with Lactic Acid

| Lactic Acid (g/L) | Corrosion Current Density (Iₑᵣᵣ, μA/cm²) | Film Resistance (R₃, Ω·cm²) |

|---|---|---|

| 0.0 | 0.12 | 1.2 × 10⁵ |

| 2.5 | 0.45 | 8.7 × 10⁴ |

| 5.0 | 0.98 | 4.3 × 10⁴ |

Key findings:

-

Iₑᵣᵣ increases by 8x with 5.0 g/L lactic acid, indicating accelerated corrosion .

-

R₃ decreases as lactic acid concentration rises, reflecting weakened passivation layer integrity .

Surface Morphology and Pitting

SEM analysis demonstrates that lactic acid induces localized pitting corrosion on titanium surfaces. At 5.0 g/L lactic acid:

-

Pit density increases by ~40% compared to lactic acid-free environments .

-

Surface roughness correlates with prolonged immersion time due to sustained chelate formation .

Comparative Reactivity with Other Acids

This compound’s behavior contrasts with titanium’s reactions in other media:

Thermodynamic and Kinetic Insights

Propriétés

Numéro CAS |

14814-02-9 |

|---|---|

Formule moléculaire |

C12H20O12Ti |

Poids moléculaire |

404.15 g/mol |

Nom IUPAC |

2-hydroxypropanoate;titanium(4+) |

InChI |

InChI=1S/4C3H6O3.Ti/c4*1-2(4)3(5)6;/h4*2,4H,1H3,(H,5,6);/q;;;;+4/p-4 |

Clé InChI |

AIFLGMNWQFPTAJ-UHFFFAOYSA-J |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ti+4] |

SMILES canonique |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ti+4] |

Key on ui other cas no. |

79533-80-5 14678-53-6 14814-02-9 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.